2-Amino-3-(2,5-dimethoxyphenyl)-3-hydroxypropanoic acid
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Overview
Description
2-Amino-3-(2,5-dimethoxyphenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylalanine, featuring a hydroxyl group and two methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,5-dimethoxyphenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form the corresponding β-hydroxy-α-amino acid.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,5-dimethoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 2-Amino-3-(2,5-dimethoxyphenyl)-3-oxopropanoic acid.
Reduction: 2-Amino-3-(2,5-dimethoxyphenyl)propan-1-ol.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
2-Amino-3-(2,5-dimethoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuropharmacology.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,5-dimethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism.
Pathways: It can influence pathways related to neurotransmitter synthesis and degradation, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2,5-dimethoxyphenyl)propanoic acid: Similar structure but lacks the hydroxyl group.
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure with methoxy groups at different positions.
Uniqueness
2-Amino-3-(2,5-dimethoxyphenyl)-3-hydroxypropanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H15NO5 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-amino-3-(2,5-dimethoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO5/c1-16-6-3-4-8(17-2)7(5-6)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |
InChI Key |
NMAROPUIGAEGCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C(C(=O)O)N)O |
Origin of Product |
United States |
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